molecular formula C9H8ClN3O2 B1475288 Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1208083-32-2

Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1475288
CAS No.: 1208083-32-2
M. Wt: 225.63 g/mol
InChI Key: YRMBJHBAWFNCHP-UHFFFAOYSA-N
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Description

Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a high-purity chemical building block with the CAS Number 1208083-32-2 and a molecular formula of C 9 H 8 ClN 3 O 2 . This compound features an imidazopyrazine core, a privileged scaffold in drug discovery, and is characterized by the SMILES code ClC1=NC=CN2C=C(C(OCC)=O)N=C21 . Its molecular weight is 225.63 g/mol . The presence of both a reactive chloro substituent and an ester group makes it a versatile intermediate for further synthetic modification, particularly in the construction of more complex molecules for pharmaceutical research. Researchers utilize this compound as a critical precursor in exploring new therapeutic agents. For instance, related imidazo[1,2-a]pyrazine derivatives are being investigated in structure-activity relationship (SAR) studies to develop novel treatments for infectious diseases, highlighting the value of this chemical scaffold in addressing unmet medical needs . This product is offered with a typical purity of 95% and is supplied for research purposes . It is labeled with the identifier MFCD11045733 . Handling should adhere to standard laboratory safety protocols. This chemical is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-4-3-11-7(10)8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMBJHBAWFNCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227542
Record name Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208083-32-2
Record name Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208083-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique imidazo[1,2-a]pyrazine structure. Its molecular formula is C10H9ClN2O2, with a molar mass of approximately 225.63 g/mol. The compound features a chloro substituent at the 8-position and an ethyl ester functional group at the carboxylic acid position, enhancing its biological reactivity.

Modulation of AMPA Receptors

Research indicates that this compound acts as a modulator of AMPA receptors, which play a critical role in synaptic transmission in the brain. This modulation suggests potential therapeutic applications in treating neurological conditions such as epilepsy and anxiety disorders. The compound's interaction with AMPA receptors could lead to improved synaptic plasticity and cognitive function.

Antimicrobial and Anticancer Properties

In addition to its neurological implications, derivatives of this compound have been evaluated for antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit significant inhibitory effects against various bacterial strains and cancer cell lines, indicating a broader spectrum of biological activity beyond neurological applications .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound can be achieved through various chemical reactions, including substitution and cyclization reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Biological Activity
8-Chloroimidazo[1,2-a]pyrazineSimilar core structure without ethyl esterLacks carboxylic acid functionality
Ethyl imidazo[1,2-a]pyrazine-2-carboxylateContains imidazo structure but different halogenationNo chlorine substituent
Mthis compoundMethyl group instead of ethyl at carboxylic positionDifference in alkyl chain length

The unique combination of halogenation and esterification in this compound enhances its biological activity compared to these similar compounds.

Study on AMPA Receptor Modulation

A study conducted on the modulation of AMPA receptors by this compound demonstrated that it enhances receptor activity in vitro. The results suggested that this compound could lead to new therapeutic strategies for managing conditions like epilepsy where AMPA receptor modulation is beneficial.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens. The findings indicated that certain derivatives exhibited potent antimicrobial effects with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics used for comparison.

Scientific Research Applications

Pharmacological Properties

Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate exhibits significant pharmacological activities that make it a compound of interest in drug development. Research indicates that derivatives of imidazo[1,2-a]pyrazines can function as:

  • Antispasmodics : These compounds may help relieve spasms in smooth muscles, making them useful in treating gastrointestinal disorders.
  • Bronchodilators : They can potentially relax bronchial muscles, aiding patients with respiratory conditions like asthma or chronic obstructive pulmonary disease.
  • Cardiac Analeptics : The compound may stimulate cardiac function, which could be beneficial in treating certain heart conditions.
  • Neurosedatives : It might possess calming effects on the nervous system, suggesting applications in anxiety or sleep disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Antimicrobial Activity

A study demonstrated that imidazo[1,2-a]pyrazine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored as a lead compound for developing new antibiotics .

Neurological Applications

Research has indicated that compounds within this class can modulate neurotransmitter systems. For instance, some derivatives have shown potential as AMPA receptor modulators, which are critical in synaptic transmission and plasticity . This positions this compound as a candidate for treating neurological disorders.

Cosmetic Formulations

Emerging studies suggest potential applications in cosmetic formulations due to its biochemical properties. Its ability to interact with skin cells may support claims regarding skin health and rejuvenation .

Data Table: Summary of Applications

Application AreaPotential UsesEvidence Source
PharmacologyAntispasmodics
Bronchodilators
Cardiac Analeptics
Neurosedatives
AntimicrobialTreatment against bacterial infections
NeurologicalAMPA receptor modulation
Cosmetic FormulationsSkin health improvement

Comparison with Similar Compounds

Methyl 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylate

  • Structural Difference : The ethyl ester is replaced with a methyl ester.
  • Molecular Weight : 211.61 g/mol (vs. 225.45 g/mol for the ethyl analog) .
  • However, the methyl ester may exhibit faster metabolic hydrolysis in vivo due to steric accessibility .

Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

  • Structural Difference : The pyrazine ring is saturated (tetrahydro form).
  • Key Properties :
    • Topological polar surface area (TPSA): 56.2 Ų (higher than the aromatic analog, enhancing aqueous solubility) .
    • Rotatable bonds: 3 (increased flexibility compared to the planar aromatic core) .
  • Applications : The saturated ring improves metabolic stability but may reduce aromatic interaction-driven binding affinity .

Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate

  • Structural Difference : Pyridazine ring (two adjacent nitrogen atoms) replaces pyrazine.
  • Molecular Weight : 225.63 g/mol (similar to the 8-chloroimidazo[1,2-a]pyrazine analog) .
  • Electronic Effects : Pyridazine’s electron-deficient nature may enhance reactivity in electrophilic substitutions but reduce stability under acidic conditions .

Ethyl 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrochloride

  • Structural Differences : Bromine at position 3; hydrochloride salt form.
  • Molecular Weight : 310.57 g/mol (salt form increases solubility in polar solvents) .
  • Reactivity : Bromine’s lower electronegativity (vs. chlorine) may favor radical or nucleophilic displacement reactions .

8-(4-(Imidazo[1,2-a]pyridin-5-yl)-3-(trifluoromethyl)phenoxy)-imidazo[1,2-a]pyrazine

  • Structural Difference: 8-Chloro group replaced with a phenoxy-trifluoromethyl substituent.
  • Molecular Weight : 396.1 g/mol (larger size impacts bioavailability) .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents TPSA (Ų) Notable Applications
This compound C₉H₈ClN₃O₂ 225.45 8-Cl, 2-COOEt 65.5 Antibacterial agents
Mthis compound C₈H₆ClN₃O₂ 211.61 8-Cl, 2-COOMe 65.5 Synthetic intermediate
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate C₉H₁₃N₃O₂ 195.22 Saturated ring, 2-COOEt 56.2 Solubility-enhanced analogs
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate C₉H₈ClN₃O₂ 225.63 6-Cl, pyridazine core 65.5 Unspecified

Preparation Methods

General Synthetic Strategy for Imidazo[1,2-a]pyrazines

The synthesis of imidazo[1,2-a]pyrazine derivatives generally follows condensation reactions between amino-substituted pyrazine derivatives and α-halo carbonyl compounds or their equivalents, facilitating ring closure to form the fused imidazo ring. This approach is supported by detailed studies on related compounds, where the formation of the bicyclic system is achieved under mild conditions with good yields.

Specific Preparation of Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

While direct literature on the exact preparation of this compound is limited, synthetic methods for closely related compounds provide a reliable framework. The key steps involve:

  • Starting Materials : 8-chloropyrazine derivatives substituted with an amino group at position 2 or 3 serve as precursors.
  • Condensation Reaction : Reaction with ethyl chloroacetate or an equivalent α-halo ester under basic or mildly acidic conditions promotes cyclization to form the imidazo[1,2-a]pyrazine core with an ethyl ester at position 2.
  • Reaction Conditions : Typically conducted in polar solvents such as ethanol or methanol, at temperatures ranging from room temperature to 55 °C, over several hours (5–12 hours).
  • Base Selection : Sodium bicarbonate, sodium carbonate, or sodium hydroxide can be used to facilitate the reaction, with sodium bicarbonate providing gentler conditions and higher purity products.

Detailed Example from Related Imidazo[1,2-a]pyridine Synthesis

A closely related synthetic method for 6-bromoimidazo[1,2-a]pyridine, which shares the fused imidazo ring system, provides an instructive example:

Step Reagents & Conditions Description Yield & Notes
1 2-amino-5-bromopyridine + 40% monochloroacetaldehyde aqueous solution + sodium bicarbonate in ethanol Stirred at 55 °C for 5 hours 72.0% yield; product purified by ethyl acetate extraction, drying, and recrystallization from ethyl acetate/hexane
2 Similar reaction with sodium carbonate as base, 10 hours at 55 °C Slightly lower yield (67.8%) with light brown crystals Purification as above
3 Using sodium hydroxide in methanol, 12 hours at 55 °C Reaction proceeds but requires careful handling due to stronger base Product isolation similar

This method highlights the importance of base choice, solvent, and temperature control to achieve high purity and yield, which can be adapted for the synthesis of this compound by substituting the bromo-pyridine with the corresponding chloro-pyrazine derivative.

Purification and Characterization

  • Purification : Post-reaction mixtures are typically concentrated by rotary evaporation, followed by extraction with ethyl acetate and washing with water to remove inorganic salts.
  • Drying : Organic layers are dried over anhydrous sodium sulfate.
  • Recrystallization : Final purification is achieved by recrystallization from a mixture of ethyl acetate and normal hexane (1:1 volume ratio), yielding white to off-white crystals with high purity.
  • Characterization : Confirmed by melting point determination and proton nuclear magnetic resonance (^1H NMR) spectroscopy, showing characteristic chemical shifts consistent with the imidazo[1,2-a]pyrazine structure.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 2-amino-8-chloropyrazine (analogous to 2-amino-5-bromopyridine)
Condensation agent Ethyl chloroacetate or monochloroacetaldehyde aqueous solution
Base Sodium bicarbonate, sodium carbonate, or sodium hydroxide
Solvent Ethanol or methanol
Temperature 25–55 °C
Reaction time 5–12 hours
Work-up Rotary evaporation, ethyl acetate extraction, water wash, drying with Na2SO4
Purification Recrystallization from ethyl acetate/hexane (1:1)
Yield Approximately 68–72% (based on analogous reactions)
Product form White to off-white crystalline solid

Research Findings and Optimization Notes

  • The choice of base significantly affects the yield and purity; sodium bicarbonate offers a balance between mildness and efficiency.
  • Reaction temperature around 55 °C is optimal for cyclization without decomposition.
  • Solvent polarity influences solubility and reaction rate; ethanol is preferred for ease of handling and environmental considerations.
  • Recrystallization solvent mixture is critical for obtaining high-purity crystals.
  • This synthetic approach is scalable and suitable for both laboratory and industrial applications due to mild reaction conditions and straightforward purification.

Additional Considerations

  • Alternative synthetic routes such as Buchwald-Hartwig cross-coupling have been explored for related imidazo[1,2-a]pyrazine derivatives to introduce aryl groups, but for ethyl ester and chloro substitution, the condensation approach remains most practical.
  • In vivo formulation data for related compounds indicate good solubility profiles when prepared in DMSO and corn oil mixtures, suggesting the compound's stability post-synthesis.

This detailed synthesis overview, based on diverse and authoritative sources, provides a comprehensive guide to the preparation of this compound, emphasizing reaction conditions, purification, and optimization strategies for high-quality production.

Q & A

Q. 1.1. What are the optimized synthetic routes for Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate, and how can reaction yields be improved?

Methodological Answer:

  • Microwave-Assisted Synthesis: Use microwave irradiation (200 W, 150°C, 30 min) to condense pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate in ethanol. This method achieves 90% yield by reducing reaction time and side-product formation .
  • Hydrolysis Optimization: For hydrolysis of the ethyl ester to the carboxylic acid derivative, employ THF/ethanol/water with NaOH (3.0 equiv.) under ambient stirring for 16 hours. Acidification with HCl (pH 2–3) yields 85% pure product .
  • Key Parameters: Monitor reaction progress via TLC, and purify intermediates via silica gel chromatography (50% ethyl acetate/hexane).

Q. 1.2. How can researchers confirm the structural integrity of this compound and its derivatives?

Methodological Answer:

  • Spectroscopic Techniques:
    • 1H NMR: Identify characteristic peaks (e.g., δ 1.28 ppm for ethyl CH3, δ 9.14 ppm for imidazole proton) .
    • IR Spectroscopy: Confirm ester carbonyl (1748 cm⁻¹) and NH stretches (3352 cm⁻¹) .
    • LC-MS: Use m/z 192.06 [M+H]+ for the ethyl ester and m/z 164.9 [M+H]+ for the carboxylic acid derivative .
  • Elemental Analysis: Compare calculated vs. observed C/H/N percentages (e.g., C 56.54% for C₉H₉N₃O₂) .

Q. 1.3. What are the standard protocols for evaluating the biological activity of derivatives of this compound?

Methodological Answer:

  • Antimicrobial Screening:
    • Broth Dilution Method: Test compounds at 100 µg/mL against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus) strains. Determine MIC via serial dilution in nutrient broth .
    • Agar Cup Bioassay: Assess antifungal activity against Aspergillus niger and Fusarium moniliforme using clotrimazole as a reference standard .
  • Data Interpretation: Compare zone-of-inhibition diameters or MIC values to controls (e.g., ciprofloxacin) to identify promising candidates .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in biological activity data for structurally similar derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., aryl groups in carboxamide derivatives) and correlate changes with activity trends .
  • Mechanistic Studies: Use molecular docking to predict binding affinities to target proteins (e.g., bacterial enzymes or fungal ergosterol biosynthesis pathways) .
  • Statistical Validation: Apply ANOVA or dose-response curve fitting to confirm significance of activity differences between derivatives .

Q. 2.2. What strategies are effective for functionalizing the imidazo[1,2-a]pyrazine core to enhance pharmacological properties?

Methodological Answer:

  • Coupling Reactions: Utilize Sonogashira or Suzuki-Miyaura cross-coupling to introduce alkynyl or aryl groups at the 3-position. For example, coupling 8-chloroimidazo[1,2-a]pyridine with ethynyltrimethylsilane using Pd(PPh₃)₄/CuI catalysts .
  • Carboxamide Derivatives: Activate the carboxylic acid (5) with Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) and condense with amines under microwave irradiation .
  • Bioisosteric Replacement: Replace the ethyl ester with trifluoromethyl or pyridyl groups to modulate lipophilicity and metabolic stability .

Q. 2.3. How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Model reaction pathways (e.g., hydrolysis or coupling) to identify transition states and rate-determining steps .
  • Molecular Dynamics (MD): Simulate interactions between derivatives and biological targets (e.g., bacterial cell membranes) to rationalize antimicrobial activity .
  • Crystallographic Validation: Refine X-ray diffraction data using SHELXL to resolve ambiguities in bond lengths/angles for novel derivatives .

Data Contradiction and Troubleshooting

Q. 3.1. How should researchers address low yields in the synthesis of 8-chloroimidazo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Side-Reaction Mitigation: Use inert atmospheres (N₂/Ar) to prevent oxidation during coupling reactions .
  • Catalyst Optimization: Screen Pd/Cu ratios (e.g., 5 mol% Pd(PPh₃)₄ and 10 mol% CuI) to enhance cross-coupling efficiency .
  • Purification Refinement: Employ gradient elution (e.g., DCM:MeOH 9:1 to 1:1) during column chromatography to separate closely eluting byproducts .

Q. 3.2. What analytical approaches can resolve discrepancies in NMR spectra of imidazo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers in carboxamide derivatives) by acquiring spectra at 25–60°C .
  • Deuterium Exchange: Identify exchangeable protons (e.g., NH or OH) by comparing spectra in DMSO-d6 vs. D₂O .

Experimental Design

Q. 4.1. How to design a kinetic study for the hydrolysis of this compound?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR or HPLC to track ester conversion to carboxylic acid over time .
  • Rate Constant Determination: Apply pseudo-first-order kinetics under excess NaOH. Calculate activation energy via Arrhenius plots at 25–60°C .
  • Solvent Effects: Compare hydrolysis rates in THF/water vs. ethanol/water to optimize reaction media .

Q. 4.2. What are best practices for scaling up the synthesis of this compound while maintaining purity?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline Raman spectroscopy to monitor reaction progression in real-time .
  • Crystallization Optimization: Use anti-solvent addition (e.g., water into ethanol) to enhance crystal purity and yield .
  • Green Chemistry Principles: Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

Advanced Characterization

Q. 5.1. How can X-ray crystallography validate the structure of novel imidazo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer for high-resolution data .
  • Refinement Protocols: Apply SHELXL-2018 for least-squares refinement, addressing disorder in flexible substituents (e.g., ethyl groups) .
  • Validation Tools: Check CIF files with PLATON to identify symmetry errors or missed hydrogen bonds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

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